molecular formula C20H19N3O4S2 B4558502 Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B4558502
M. Wt: 429.5 g/mol
InChI Key: IYEVZDNUFRCSIK-UHFFFAOYSA-N
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Description

Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a benzothiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the acetylamino group. The final step involves the esterification of the benzoate group. Reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the benzothiazole ring.

    Reduction: This can affect the acetylamino group, potentially converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity. The acetylamino group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[({[6-(amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
  • Ethyl 4-[({[6-(methylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Uniqueness

Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the acetylamino group, which can enhance its biological activity and specificity compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-[[2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-3-27-19(26)13-4-6-14(7-5-13)22-18(25)11-28-20-23-16-9-8-15(21-12(2)24)10-17(16)29-20/h4-10H,3,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEVZDNUFRCSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

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